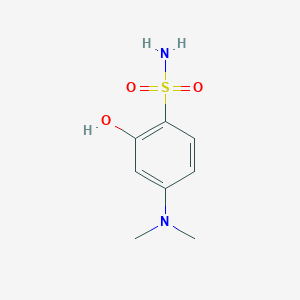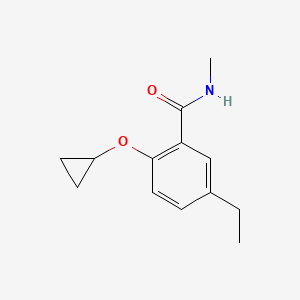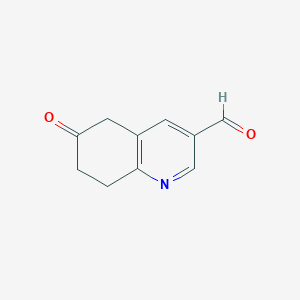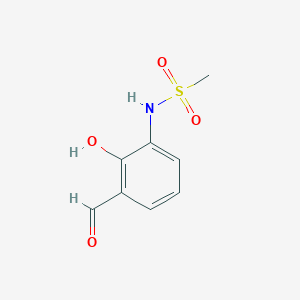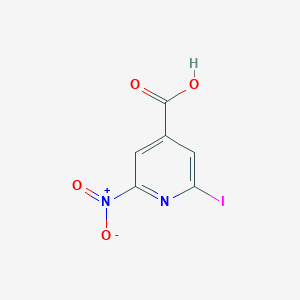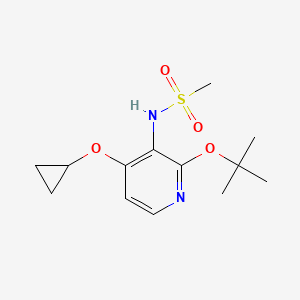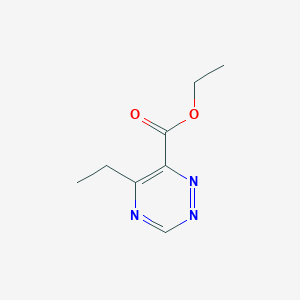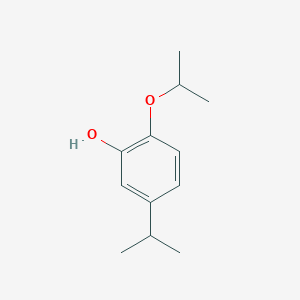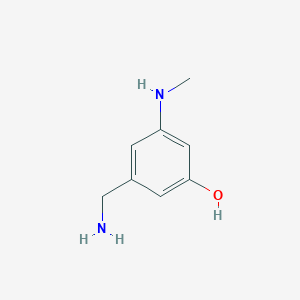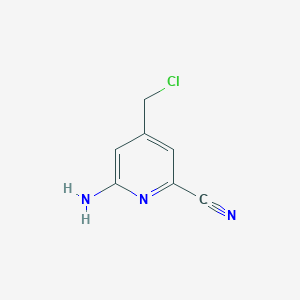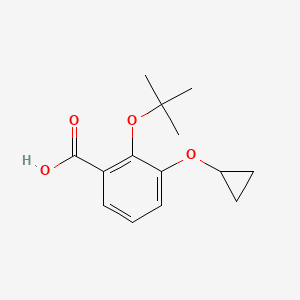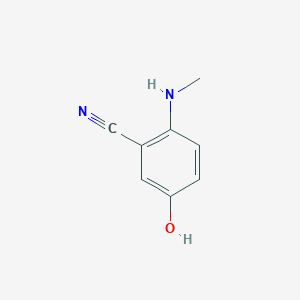
5-Hydroxy-2-(methylamino)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-(methylamino)benzonitrile is an organic compound that belongs to the class of hydroxybenzonitriles It is characterized by the presence of a hydroxyl group (-OH) and a methylamino group (-NHCH3) attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(methylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also incorporate green chemistry principles, such as the use of ionic liquids as solvents and catalysts, to minimize environmental impact .
化学反応の分析
Types of Reactions
5-Hydroxy-2-(methylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl and methylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzonitriles depending on the electrophile used.
科学的研究の応用
5-Hydroxy-2-(methylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Hydroxy-2-(methylamino)benzonitrile involves its interaction with specific molecular targets. The hydroxyl and methylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of covalent adducts with biological molecules .
類似化合物との比較
Similar Compounds
2-Hydroxybenzonitrile: Lacks the methylamino group, making it less versatile in certain reactions.
5-Hydroxy-2-aminobenzonitrile: Similar structure but without the methyl group, leading to different reactivity and applications.
2-(Methylamino)benzonitrile: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
Uniqueness
5-Hydroxy-2-(methylamino)benzonitrile is unique due to the presence of both hydroxyl and methylamino groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its analogs .
特性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
5-hydroxy-2-(methylamino)benzonitrile |
InChI |
InChI=1S/C8H8N2O/c1-10-8-3-2-7(11)4-6(8)5-9/h2-4,10-11H,1H3 |
InChIキー |
OMQJGIMLVPRGOB-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


